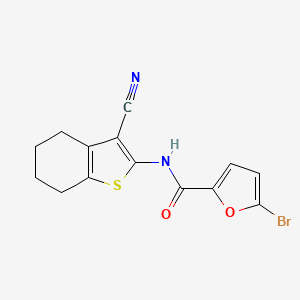![molecular formula C18H16ClN5O2 B5012744 1-(3-chloro-4-methylphenyl)-3,5-dimethyl-4-[(3-nitrophenyl)diazenyl]-1H-pyrazole](/img/structure/B5012744.png)
1-(3-chloro-4-methylphenyl)-3,5-dimethyl-4-[(3-nitrophenyl)diazenyl]-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-chloro-4-methylphenyl)-3,5-dimethyl-4-[(3-nitrophenyl)diazenyl]-1H-pyrazole, commonly known as Clomazone, is a herbicide widely used in agriculture to control weeds in a variety of crops. Clomazone belongs to the pyrazole family of herbicides and is known for its broad-spectrum activity against a range of weed species.
作用机制
Clomazone acts by inhibiting the biosynthesis of carotenoids, which are essential pigments for the photosynthesis process in plants. The inhibition of carotenoid biosynthesis leads to the accumulation of toxic intermediates, which ultimately leads to the death of the targeted weeds. The mode of action of Clomazone has been extensively studied using various biochemical and molecular techniques.
Biochemical and Physiological Effects:
Clomazone has been shown to have a range of biochemical and physiological effects on plants. It inhibits the biosynthesis of carotenoids, which leads to the accumulation of toxic intermediates and the death of the targeted weeds. Clomazone also affects the photosynthetic process by reducing the efficiency of photosystem II. In addition, Clomazone has been shown to affect the growth and development of plants by altering the expression of various genes involved in plant development.
实验室实验的优点和局限性
Clomazone has several advantages for lab experiments. It is a potent herbicide that is effective against a range of weed species. It is also relatively easy to synthesize and purify, making it readily available for research purposes. However, Clomazone also has several limitations. It is toxic to a range of plant species, including some crops, which limits its use in agriculture. In addition, Clomazone is not selective and can affect non-target organisms, including humans and wildlife.
未来方向
There are several future directions for research on Clomazone. One area of research is the development of new formulations and application methods to reduce the environmental impact of Clomazone. Another area of research is the identification of new targets and modes of action for herbicides, which could lead to the development of more selective and effective herbicides. Finally, research on the impact of Clomazone on non-target organisms, including humans and wildlife, is needed to ensure the safe use of this herbicide in agriculture.
Conclusion:
In conclusion, Clomazone is a potent herbicide widely used in agriculture to control weeds in a variety of crops. Its mode of action involves inhibiting the biosynthesis of carotenoids, which leads to the death of the targeted weeds. Clomazone has several advantages for lab experiments, but also has limitations due to its toxicity to non-target organisms. Future research on Clomazone should focus on developing new formulations and application methods, identifying new targets and modes of action, and assessing the impact of Clomazone on non-target organisms.
合成方法
Clomazone can be synthesized by reacting 3-chloro-4-methyl aniline with 3-nitrobenzene diazonium salt in the presence of a reducing agent and a catalyst. The resulting product is then treated with acetic anhydride and pyrazole to form Clomazone. This synthesis method has been extensively studied and optimized to improve the yield and purity of the final product.
科学研究应用
Clomazone has been extensively studied for its herbicidal activity and its impact on the environment. It has been used to control weeds in a variety of crops, including soybeans, cotton, peanuts, and rice. Clomazone has been shown to be effective against a range of weed species, including broadleaf and grassy weeds. Its mode of action involves inhibiting the biosynthesis of carotenoids, which leads to the death of the targeted weeds.
属性
IUPAC Name |
[1-(3-chloro-4-methylphenyl)-3,5-dimethylpyrazol-4-yl]-(3-nitrophenyl)diazene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN5O2/c1-11-7-8-15(10-17(11)19)23-13(3)18(12(2)22-23)21-20-14-5-4-6-16(9-14)24(25)26/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPZLDCRQONSKJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(C(=N2)C)N=NC3=CC(=CC=C3)[N+](=O)[O-])C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(cycloheptylamino)methylene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5012662.png)
![6-methyl-2-[(4-methylbenzoyl)amino]-N-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5012664.png)

![N-(3'-chloro-3-biphenylyl)-1-[(5-methyl-1H-pyrazol-3-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B5012681.png)
![6',7'-dimethoxy-1'-(2-phenylethyl)-2',3'-dihydro-1'H-spiro[cyclohexane-1,4'-isoquinoline]](/img/structure/B5012689.png)
![N-[4-(1-pyrrolidinylsulfonyl)phenyl]nicotinamide](/img/structure/B5012695.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5012701.png)
![N-(1-{1-[3-(2-methoxyphenyl)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B5012713.png)
![methyl 4-{[2-(ethylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}benzoate](/img/structure/B5012716.png)

![N-{5-[(4-sec-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-methylphenyl)urea](/img/structure/B5012749.png)
![1-(4-bromophenyl)-3-[(3-methylphenyl)amino]-1-propanone](/img/structure/B5012750.png)
![2-{[4-allyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B5012753.png)
![N,N-dimethyl-N'-[4-(4-pyridinyl)-1,3-thiazol-2-yl]-1,4-benzenediamine hydrobromide](/img/structure/B5012766.png)